5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate chlorinating agents under controlled conditions. For instance, the reaction may involve the use of reagents like thionyl chloride or phosphorus pentachloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares a similar core structure but lacks the chlorinated and substituted thiophene groups.
5-chloro-2-(thiophen-2-yl)-7,8-dihydroxyquinoline: Another thiophene derivative with different functional groups and biological activities.
Uniqueness
5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple thiophene rings, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications .
Biological Activity
5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial contexts. This article explores the synthesis, biological activity, and research findings related to this compound.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thiophene Rings : Utilizing reactions such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
- Functionalization : Subsequent modifications to introduce the carboxamide group, often requiring specific catalysts and conditions to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. Key findings include:
- Mechanism of Action : The compound exhibits a biomimetic role similar to that of known anticancer agents like colchicine. It interacts with tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation.
- IC50 Values : In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this derivative showed IC50 values as low as 5.46 µM against Hep3B liver cancer cells .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Activity Against Pathogens : Thiophene derivatives have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function.
Research Findings and Case Studies
Recent research has provided insights into the efficacy and mechanisms of action for thiophene-based compounds:
Discussion
The biological activity of this compound positions it as a valuable candidate for further research in drug development. Its dual activity against cancer cells and bacterial pathogens suggests potential applications in both oncology and infectious disease treatment.
Properties
IUPAC Name |
5-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS3/c15-12-4-3-11(20-12)14(17)16-13(9-5-7-18-8-9)10-2-1-6-19-10/h1-8,13H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRMMHMWCRGMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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